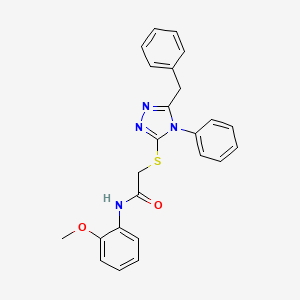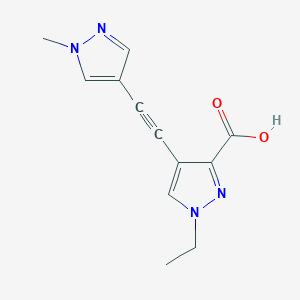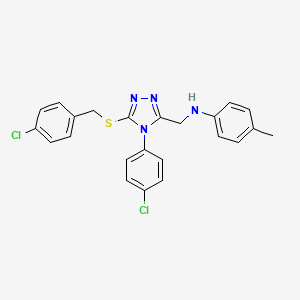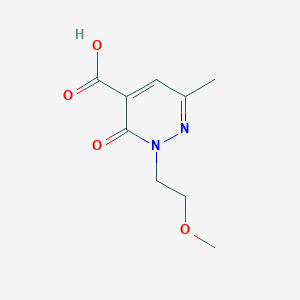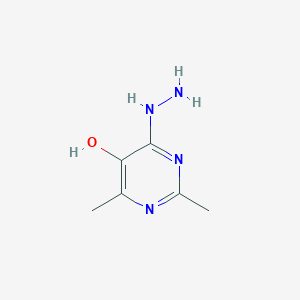
4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol is a pyrimidine derivative with the molecular formula C6H10N4O This compound is characterized by the presence of a hydrazinyl group at the 4-position and hydroxyl group at the 5-position of the pyrimidine ring, along with two methyl groups at the 2- and 6-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol typically involves the reaction of 2,6-dimethylpyrimidin-4-yl hydrazine with appropriate reagents under controlled conditions. One common method includes the use of hydrazine hydrate as a reagent, which reacts with 2,6-dimethylpyrimidin-4-one to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
科学的研究の応用
4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-5-pyrimidinol: Similar in structure but lacks the hydrazinyl group.
4-Hydrazino-2,6-dimethylpyrimidine: Similar but lacks the hydroxyl group at the 5-position.
2,6-Dimethylpyrimidin-4-yl hydrazine: Similar but lacks the hydroxyl group at the 5-position.
Uniqueness
4-Hydrazinyl-2,6-dimethylpyrimidin-5-ol is unique due to the presence of both hydrazinyl and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
4-hydrazinyl-2,6-dimethylpyrimidin-5-ol |
InChI |
InChI=1S/C6H10N4O/c1-3-5(11)6(10-7)9-4(2)8-3/h11H,7H2,1-2H3,(H,8,9,10) |
InChIキー |
JJESFMUEXOEWKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C)NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride](/img/structure/B11779486.png)
![7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11779488.png)

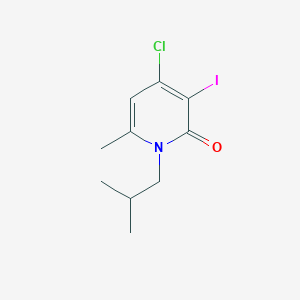
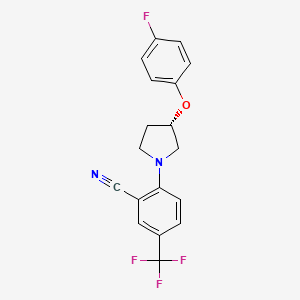
![3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11779503.png)
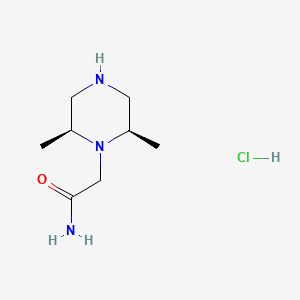
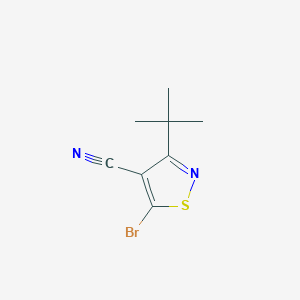
![3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11779529.png)
